molecular formula C14H18ClN3O4 B14791500 tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate

tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate

Cat. No.: B14791500
M. Wt: 327.76 g/mol
InChI Key: HLEUAGAGTHGBNQ-UHFFFAOYSA-N
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Description

  • The tert-butyl ester group can be introduced via esterification using tert-butyl alcohol and an acid catalyst.
  • The reaction is often performed under reflux conditions to ensure complete conversion.
  • Chlorination and Methoxylation:

    • The introduction of the chloro and methoxy groups can be achieved through selective halogenation and methylation reactions.
    • Common reagents for these steps include thionyl chloride for chlorination and dimethyl sulfate for methoxylation.
  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[2,3-b]pyrazine core, followed by functional group modifications to introduce the tert-butyl ester and other substituents.

    • Formation of the Pyrido[2,3-b]pyrazine Core:

      • The core structure can be synthesized through a condensation reaction between a suitable pyrazine derivative and a pyridine derivative under acidic conditions.
      • The reaction is typically carried out in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
      • Common oxidizing agents include potassium permanganate and chromium trioxide.
    • Reduction:

      • Reduction reactions can target the carbonyl group in the pyrido[2,3-b]pyrazine core, converting it to an alcohol.
      • Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
    • Substitution:

      • The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
      • Nucleophilic substitution reactions are often carried out in polar aprotic solvents like dimethylformamide.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

      Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

      Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

    Major Products:

    • Oxidation products: Aldehydes, carboxylic acids.
    • Reduction products: Alcohols.
    • Substitution products: Amino or thio derivatives.

    Scientific Research Applications

    Chemistry:

    • The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology:

    • It serves as a precursor in the synthesis of bioactive molecules that can be used in biological assays and studies.

    Medicine:

    • The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry:

    • It is utilized in the development of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

    Mechanism of Action

      tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate: can be compared with other pyrido[2,3-b]pyrazine derivatives that have different substituents.

      This compound: can also be compared with other heterocyclic compounds containing nitrogen atoms, such as indole derivatives.

    Uniqueness:

    • The presence of the tert-butyl ester group and the specific substitution pattern on the pyrido[2,3-b]pyrazine core make this compound unique.
    • Its unique structure contributes to its distinct chemical reactivity and potential biological activity.

    Comparison with Similar Compounds

    • Pyrido[2,3-b]pyrazine derivatives with different substituents.
    • Indole derivatives with similar functional groups.

    Properties

    Molecular Formula

    C14H18ClN3O4

    Molecular Weight

    327.76 g/mol

    IUPAC Name

    tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate

    InChI

    InChI=1S/C14H18ClN3O4/c1-14(2,3)22-10(19)5-7-13(20)18-11-8(21-4)6-9(15)17-12(11)16-7/h6-7H,5H2,1-4H3,(H,16,17)(H,18,20)

    InChI Key

    HLEUAGAGTHGBNQ-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)CC1C(=O)NC2=C(N1)N=C(C=C2OC)Cl

    Origin of Product

    United States

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